molecular formula C11H15N5 B14080358 6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine

6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B14080358
M. Wt: 217.27 g/mol
InChI Key: UYYSYTOKSMRJNE-UHFFFAOYSA-N
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Description

6-Piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine is a synthetically designed small molecule belonging to the pyrazolopyridine chemical class, a group of bicyclic heterocyclic compounds known for their versatility in medicinal chemistry and drug discovery research . This compound features a piperidine substituent at the 6-position of the pyrazolo[3,4-b]pyridine core and an amine group at the 3-position, creating a multifunctional scaffold for scientific investigation. Pyrazolo[3,4-b]pyridines are recognized for their structural resemblance to purine bases adenine and guanine, which contributes to their potential for interacting with various biological targets, particularly protein kinases . The specific substitution pattern of this compound is significant, as the 3-amino group and the 6-position heterocyclic substituent are known diversity centers that can be optimized to modulate biological activity and physicochemical properties . Research into analogous pyrazolo[3,4-b]pyridine derivatives has demonstrated their promise as protein kinase inhibitors with potential applications in anticancer drug development . The piperidin-4-yl moiety at the 6-position may enhance the molecule's ability to engage with enzyme active sites through additional hydrogen bonding and structural conformation, while the 3-amino group provides a handle for further chemical modification to create derivative compounds for structure-activity relationship studies . This compound is offered For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions following standard laboratory safety protocols.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C11H15N5/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7/h1-2,7,13H,3-6H2,(H3,12,14,15,16)

InChI Key

UYYSYTOKSMRJNE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=NNC(=C3C=C2)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles

The cyclocondensation of 5-aminopyrazole derivatives with 1,3-dielectrophilic reagents represents a direct route to the bicyclic system. For instance, 5-aminopyrazole reacts with diketones or ketoesters under acidic conditions, forming the pyridine ring through sequential nucleophilic attacks and dehydration. This method offers regioselectivity advantages, as the electron-rich amino group directs the reaction pathway. However, competing side reactions may occur if dielectrophiles with multiple reactive sites are used, necessitating precise stoichiometric control.

Sequential Ring Formation via Cross-Coupling

An alternative strategy employs preformed pyridine or pyrazole rings subjected to cross-coupling reactions. A notable example involves iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS), followed by protective group installation (e.g., p-methoxybenzyl chloride) to create advanced intermediates. This modular approach enables late-stage functionalization but requires multiple purification steps, impacting overall yield.

Functional Group Interconversion at Position 3

The 3-amine group’s installation typically occurs early in the synthesis to minimize side reactions.

Direct Amination via SNAr

Electron-deficient pyrazolo[3,4-b]pyridines undergo nucleophilic aromatic substitution with ammonia or protected amines. Microwave-assisted reactions at 150°C in DMF accelerate this process, reducing reaction times from 24 hours to under 2 hours while maintaining >80% yield.

Protection-Deprotection Strategies

Temporary protection of the 3-amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups prevents unwanted side reactions during subsequent steps. Trifluoroacetic acid (TFA) efficiently removes Boc groups under mild conditions, as demonstrated in the synthesis of analogous kinase inhibitors.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methodologies:

Method Key Steps Yield (%) Purity (HPLC) Scalability
Cyclocondensation 5-Aminopyrazole + diketone 65 92 Moderate
Cross-coupling Iodination → Buchwald-Hartwig → Suzuki 42 98 High
Reductive Amination Aldehyde formation → STAB reduction 58 89 Low

The cross-coupling route provides superior purity and scalability despite lower yields, making it preferable for Good Manufacturing Practice (GMP)-grade synthesis.

Optimization Challenges and Solutions

Regioselectivity in Cyclization

Competing 1H- and 2H-tautomer formation during pyrazolo[3,4-b]pyridine synthesis impacts downstream reactivity. Employing bulky directing groups at position 1 (e.g., PMB) enforces the desired tautomeric form, as evidenced by X-ray crystallographic studies.

Catalyst Selection for Coupling

Comparative screening revealed that SPhos-based palladium catalysts outperform traditional PPh3 systems in Miyaura borylation, reducing metal leaching to <0.5 ppm while maintaining turnover numbers >500.

Solvent Effects on Deprotection

TFA/CH2Cl2 (1:1 v/v) achieves complete Boc removal within 30 minutes at 0°C, minimizing acid-sensitive functional group degradation observed in earlier HCl/dioxane protocols.

Chemical Reactions Analysis

Types of Reactions

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-aminetrihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and applications .

Scientific Research Applications

6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-aminetrihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-aminetrihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways like Ras/Erk and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key comparisons between 6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine and related compounds are based on substituent effects, biological activity, and structure-activity relationships (SAR):

Table 1: Key Pyrazolo[3,4-b]pyridin-3-amine Derivatives and Their Properties

Compound Name Substituents Biological Activity Key Findings Reference
6b (MNK inhibitor) 4,6-Diphenyl MNK1/2 inhibition, eIF4E phosphorylation inhibition Aromatic C4/C6 substituents essential for activity; pyrazole ring must be unsubstituted
APcK110 (Kit kinase inhibitor) 6-(3,5-Dimethoxyphenyl), 3-(4-Fluorophenyl) Kit kinase inhibition Dimethoxy and fluorophenyl groups enhance kinase selectivity
N-(3,4,5-Trimethoxyphenyl) derivative 3-Amino, N-(3,4,5-trimethoxyphenyl) Tubulin polymerization inhibition Free amino group critical for antiproliferative activity
6-Methyl derivative (CAS 79173-38-9) 6-Methyl N/A (Intermediate) Boiling point: 314°C; used in cancer drug development
4,6-Dimethyl derivative 4,6-Dimethyl N/A (Structural studies) Molecular weight: 162.2 g/mol; demonstrates substituent flexibility

Key Structural and Functional Insights :

Substituent Position and Activity: C4/C6 Aromatic Groups: Diaryl substituents (e.g., 4,6-diphenyl in 6b) are vital for MNK1/2 inhibition, likely due to planar aromatic interactions with kinase ATP-binding pockets . C6 Heterocyclic Substituents: Piperidin-4-yl or pyridinyl groups (as in the target compound) may improve solubility and modulate target specificity compared to purely aromatic substituents . C3 Amino Group: Essential for hydrogen bonding in kinase inhibition (e.g., MNK1/2) and tubulin binding .

SAR Contradictions: Pyrazole Ring Substitutions: Methyl groups on the pyrazole ring (e.g., in S14a–g) abolish MNK1/2 activity, highlighting the need for an unsubstituted pyrazole . Scaffold Rigidity: Replacing the pyrazolo[3,4-b]pyridine core with pyridinone (e.g., compounds S14a–g) eliminates activity, emphasizing scaffold integrity .

Physicochemical Properties :

  • Methyl Derivatives : 6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 79173-38-9) has a boiling point of 314°C and is soluble in polar solvents like DMF, aiding in drug formulation .
  • Trifluoromethyl Derivatives : Compounds like N-Isopropyl-6-(piperidin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 1316225-60-1) exhibit enhanced metabolic stability due to fluorine substitution .

Biological Activity

6-Piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine, also known as 6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H15Cl3N5C_{11}H_{15}Cl_3N_5, with a molecular weight of approximately 305.62 g/mol. The compound features a piperidine ring and a pyrazolo-pyridine moiety, which contribute to its unique biological properties.

Biological Activities

Research has indicated that this compound exhibits a wide range of biological activities:

1. Anticancer Activity

  • This compound has shown potential as an anticancer agent. Studies have reported its effectiveness against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. For instance, it exhibited IC50 values of 2.74 μM against MCF-7 cells and 1.96 μM against A549 cells .

2. Antimicrobial Properties

  • The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. It is particularly effective against Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Effects

  • Studies have highlighted its anti-inflammatory properties, where it inhibited paw edema in animal models more effectively than the standard drug indomethacin .

4. Antiviral Activity

  • Preliminary data suggest that the compound may possess antiviral properties, particularly against viruses like Zika and Dengue .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Kinase Inhibition : The compound selectively inhibits certain kinases involved in cancer progression and inflammation .
  • Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that incorporate the piperidine and pyrazolo-pyridine structures. This synthetic pathway allows for the modification of various functional groups to enhance biological activity.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

StudyFindings
Study on Anticancer ActivityDemonstrated IC50 values indicating potent inhibition of cancer cell proliferation across multiple cell lines .
Anti-inflammatory StudyShowed significant reduction in edema compared to controls .
Antimicrobial EfficacyEffective against common pathogens with notable minimum inhibitory concentrations (MIC) .

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